Catharanthine sulfate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

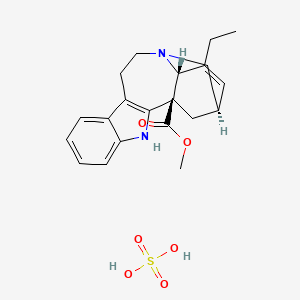

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13-,19+,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBHCCBAHJWZET-GYMDHWDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Provenance of Catharanthine Sulfate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the natural sources of catharanthine, a pivotal precursor in the synthesis of anticancer alkaloids, and the subsequent conversion to its sulfate salt. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

Catharanthine, a monoterpenoid indole alkaloid, is a compound of significant pharmaceutical interest due to its role as a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The primary and most commercially viable natural source of catharanthine is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a plant belonging to the Apocynaceae family. While catharanthine is the naturally occurring compound, its sulfate salt is a common derivative prepared for enhanced stability and solubility in pharmaceutical applications. This guide details the natural abundance of catharanthine, comprehensive protocols for its extraction and purification, its biosynthetic pathway, and a representative method for its conversion to catharanthine sulfate.

Natural Sources and Quantitative Analysis of Catharanthine

Catharanthine is biosynthesized and accumulates in various parts of the Catharanthus roseus plant, with the leaves generally exhibiting the highest concentrations. The yield of catharanthine can vary significantly depending on the cultivar, geographical location, and environmental conditions.

Table 1: Quantitative Analysis of Catharanthine in Catharanthus roseus

| Plant Part | Cultivar | Catharanthine Concentration (μg/g Dry Weight) | Reference |

| Leaves | Pacifica Peach | 2903 ± 384 | [1] |

| Leaves | Cooler Rose Hot | Not specified for catharanthine | [1] |

| Leaves (UV-B irradiated suspension cultures) | Not specified | 120 ± 5.4 | [2][3] |

| Leaves (non-irradiated suspension cultures) | Not specified | 40 ± 0.2 | [2][3] |

Experimental Protocols

Extraction and Purification of Catharanthine from Catharanthus roseus Leaves

This protocol is a composite of established methods for the efficient extraction and purification of catharanthine.

Materials and Reagents:

-

Dried leaves of Catharanthus roseus

-

0.1 M Hydrochloric acid (HCl)

-

Petroleum ether

-

Ammonia solution (25%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH)

-

Ethyl acetate

Procedure:

-

Acidic Extraction:

-

Lipophilic Compound Removal:

-

Extract the combined acidic supernatant with petroleum ether to remove chlorophyll and other lipophilic compounds.[4]

-

Discard the petroleum ether phase.

-

-

Basification and Alkaloid Extraction:

-

Adjust the pH of the acidic aqueous fraction to approximately 9-10 with ammonia solution.

-

Extract the alkaline solution multiple times with dichloromethane to partition the alkaloids into the organic phase.

-

-

Drying and Concentration:

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Dissolve the crude alkaloid mixture in a minimal amount of dichloromethane.

-

Subject the dissolved mixture to silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in methanol to separate the different alkaloids.

-

Collect the fractions containing catharanthine, identified by thin-layer chromatography (TLC) against a standard.

-

Evaporate the solvent from the catharanthine-rich fractions to yield purified catharanthine.

-

Preparation of this compound

This representative protocol is based on general methods for the preparation of alkaloid sulfate salts.[5][6]

Materials and Reagents:

-

Purified catharanthine

-

Anhydrous ethanol

-

Sulfuric acid (H₂SO₄) solution in anhydrous ethanol (e.g., 1 M)

-

Diethyl ether

Procedure:

-

Dissolution:

-

Dissolve the purified catharanthine in a minimal amount of anhydrous ethanol.

-

-

Salt Formation:

-

Slowly add a stoichiometric amount of the sulfuric acid solution in ethanol to the catharanthine solution with constant stirring. The molar ratio of catharanthine to sulfuric acid should be 2:1 to form the sulfate salt ( (C₂₁H₂₄N₂O₂)₂·H₂SO₄ ). For the bisulfate salt, a 1:1 molar ratio would be used.

-

-

Precipitation:

-

The this compound salt may precipitate directly from the ethanol solution. If not, slowly add diethyl ether as an anti-solvent to induce precipitation.

-

-

Isolation and Drying:

-

Collect the precipitated this compound by filtration.

-

Wash the precipitate with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the this compound under vacuum to remove all traces of solvent.

-

Biosynthesis of Catharanthine

Catharanthine is a terpenoid indole alkaloid (TIA) biosynthesized in C. roseus through a complex pathway originating from the precursors tryptamine and secologanin. The central intermediate, strictosidine, undergoes a series of enzymatic conversions to yield catharanthine.[7][8][9][10]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of catharanthine from primary metabolites.

Experimental Workflow Diagram

Caption: Workflow for extraction and conversion of catharanthine.

Conclusion

Catharanthus roseus remains the sole commercially viable natural source of catharanthine. The concentration of this valuable alkaloid is highest in the leaves and is dependent on the specific cultivar. Through well-established acid-base extraction and chromatographic techniques, catharanthine can be isolated with high purity. The subsequent conversion to its sulfate salt enhances its pharmaceutical applicability. The elucidation of the complete biosynthetic pathway of catharanthine opens avenues for metabolic engineering and synthetic biology approaches to improve its production, thereby ensuring a stable supply for the synthesis of life-saving anticancer medications.

References

- 1. WO2013019825A1 - Stepwise process for the production of alkaloid salts - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Catharanthine Sulfate in the Biosynthesis of Vinca Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dimeric vinca alkaloids, vinblastine and vincristine, are indispensable chemotherapeutic agents in the treatment of a variety of cancers. Their complex structures are assembled in the medicinal plant Catharanthus roseus through a sophisticated biosynthetic pathway. A pivotal step in this pathway is the enzymatic coupling of two monomeric indole alkaloids: catharanthine and vindoline. Catharanthine, often utilized in its salt form, catharanthine sulfate, for improved solubility and stability in experimental settings, serves as the "upper" indole moiety of the final dimeric alkaloid. This technical guide provides an in-depth exploration of the role of this compound in the biosynthesis of vinca alkaloids, detailing the key enzymatic reactions, experimental protocols, and quantitative data to support researchers in the field of natural product synthesis and drug development.

The Biosynthetic Pathway: From Monomers to Dimers

The biosynthesis of vinblastine and vincristine culminates in the coupling of catharanthine and vindoline to form α-3',4'-anhydrovinblastine (AVLB), which is subsequently converted to vinblastine.[1][2] This critical dimerization is catalyzed by a specific class III plant peroxidase, identified in C. roseus as CrPrx1.[1] The reaction is dependent on the presence of hydrogen peroxide (H₂O₂).[1]

The overall pathway can be visualized as follows:

Quantitative Data on Coupling Reactions

The efficiency of the coupling reaction is a critical factor in the overall yield of vinca alkaloids. Various methods, both enzymatic and chemical, have been developed to synthesize anhydrovinblastine and vinblastine. The following tables summarize the yields obtained under different experimental conditions.

Table 1: Yields of Anhydrovinblastine (AVLB) from Catharanthine and Vindoline Coupling

| Oxidizing Agent/Catalyst | Reaction Conditions | Yield of AVLB (%) | Reference |

| FeCl₃ | 5 equiv, 23 °C, aqueous 0.1 N HCl/CF₃CH₂OH, followed by NaBH₄ reduction | 90 | [3] |

| Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) | 1.1 equiv, aqueous 0.05 N HCl/trifluoroethanol (1–10:1), room temperature | 85 | [4] |

| Laccase | Optimized conditions, followed by NaBH₄ reduction | 56 | [5] |

| H₂O₂/NaClO | pH 8.3, in situ generation of ¹O₂ | 20 (from catharanthine) | [ ] |

Table 2: Yields of Vinblastine from Direct Coupling and Subsequent Reactions

| Reaction System | Key Reagents | Yield of Vinblastine (%) | Other Major Products (% Yield) | Reference |

| One-pot Fe(III)-promoted coupling and oxidation | FeCl₃, NaBH₄, air | 43 | Leurosidine (23%), Anhydrovinblastine (10%) | [6] |

| Two-step, one-pot procedure | Fe(III), in situ HAT oxidation | Not specified | - | [ ] |

Experimental Protocols

Enzymatic Synthesis of α-3',4'-Anhydrovinblastine using Horseradish Peroxidase (HRP)

This protocol is adapted from general procedures for peroxidase-catalyzed coupling of indole alkaloids.[7]

Materials:

-

This compound

-

Vindoline

-

Horseradish Peroxidase (HRP), Type VI-A

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Sodium phosphate buffer (0.01 M, pH 6.0)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound and vindoline in a minimal amount of methanol. Add sodium phosphate buffer (0.01 M, pH 6.0) to achieve the desired substrate concentration (e.g., 1-5 mM).

-

Enzyme Addition: Add a solution of horseradish peroxidase in the same buffer to the reaction mixture. The final enzyme concentration should be in the range of 1-2 µg/mL.[3]

-

Initiation of Reaction: Initiate the coupling reaction by the dropwise addition of a freshly diluted solution of hydrogen peroxide (e.g., 0.003% final concentration) over a period of time.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol). The formation of a new spot corresponding to the iminium intermediate or anhydrovinblastine should be observed.

-

Reduction Step: Upon completion of the coupling reaction (as determined by TLC), add an excess of sodium borohydride (NaBH₄) to the reaction mixture to reduce the intermediate iminium ion to α-3',4'-anhydrovinblastine.

-

Workup and Extraction: Quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Analyze the purified α-3',4'-anhydrovinblastine by HPLC to determine purity and yield.

Chemical Synthesis of α-3',4'-Anhydrovinblastine via Ferric Chloride (FeCl₃) Mediated Coupling

This protocol is based on the procedure described by Boger et al.[3]

Materials:

-

Catharanthine

-

Vindoline

-

Ferric chloride (FeCl₃)

-

Trifluoroethanol (CF₃CH₂OH)

-

Hydrochloric acid (HCl), 0.1 N aqueous solution

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of catharanthine and vindoline in a mixture of aqueous 0.1 N HCl and trifluoroethanol, add a solution of ferric chloride (5 equivalents) at 23 °C.

-

Reaction Progress: Stir the reaction mixture at room temperature and monitor the formation of the iminium ion intermediate by TLC.

-

Reduction: After the coupling reaction is complete, cool the reaction mixture and add sodium borohydride in excess to reduce the iminium intermediate.

-

Workup: Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to obtain α-3',4'-anhydrovinblastine.

Signaling Pathways and Logical Relationships

The enzymatic coupling of catharanthine and vindoline is a highly regulated process. The availability of both substrates and the expression and activity of the peroxidase enzyme are key control points.

Conclusion

This compound is a critical precursor in the biosynthesis of the anticancer vinca alkaloids. The enzymatic coupling of catharanthine with vindoline, catalyzed by a specific peroxidase, represents a key bottleneck and a point of significant scientific interest for enhancing the production of these valuable pharmaceuticals. The provided quantitative data and detailed experimental protocols for both enzymatic and chemical synthesis offer a valuable resource for researchers aiming to understand and manipulate this important biosynthetic pathway. Further research into the specific kinetics of CrPrx1 and the optimization of in vitro enzymatic synthesis holds the promise of developing more efficient and sustainable methods for producing these life-saving drugs.

References

- 1. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 4. Horseradish peroxidase (HRP) as a tool in green chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Catharanthine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, stereochemistry, and key experimental protocols related to catharanthine sulfate. Catharanthine, a monoterpenoid indole alkaloid, is a critical precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine.[1][2] Its sulfate salt is often utilized in research and development due to its stability and solubility.

Chemical Structure and Stereochemistry

Catharanthine

Catharanthine is a complex indole alkaloid naturally produced by the Madagascar periwinkle, Catharanthus roseus.[3][4] It possesses a rigid, bridged-ring system characteristic of the Iboga alkaloid class. The naturally occurring enantiomer is (+)-catharanthine.[3]

The systematic IUPAC name for (+)-catharanthine is methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate.[3] Its structure is characterized by multiple chiral centers, which define its specific three-dimensional conformation, crucial for its biological activity and its role as a precursor in dimeric alkaloid synthesis.

This compound

This compound is the salt formed from the reaction of catharanthine with sulfuric acid.[1][5] In this reaction, the basic tertiary amine nitrogen atom in the catharanthine molecule is protonated by the acid, forming an ammonium salt. This conversion to a salt form generally enhances the compound's solubility in aqueous solutions and improves its stability for storage and handling. The molecular formula for this compound is C₂₁H₂₄N₂O₂ · H₂SO₄.[1]

The formation of the sulfate salt does not alter the core stereochemistry of the catharanthine molecule. The chiral centers remain unchanged, and thus the stereochemical designation of the parent alkaloid is retained.

Quantitative Data

The following tables summarize key quantitative data for catharanthine and this compound.

Table 1: Physicochemical Properties

| Property | Catharanthine | This compound |

| Molecular Formula | C₂₁H₂₄N₂O₂ | C₂₁H₂₄N₂O₂ · H₂SO₄ |

| Molecular Weight | 336.43 g/mol [3] | 434.51 g/mol [1] |

| Appearance | - | White Powder[1] |

| Purity (Typical) | ≥99% | ≥98%[1] |

| CAS Number | 2468-21-5[3] | 70674-90-7[1] |

Table 2: Biological Activity Data

| Target | Cell Type | IC₅₀ | Reference |

| Voltage-Operated L-type Ca²⁺ Channel (VOCC) | Vascular Smooth Muscle Cells (VSMCs) | 8 µM | [6][7] |

| Voltage-Operated L-type Ca²⁺ Channel (VOCC) | Cardiomyocytes | 220 µM | [6][7] |

Experimental Protocols

Isolation of Catharanthine from Catharanthus roseus**

This protocol is a generalized procedure based on common alkaloid extraction techniques from plant materials.

Objective: To extract and isolate catharanthine from dried leaves of C. roseus.

Methodology:

-

Extraction:

-

Dried and powdered leaves of C. roseus are subjected to extraction with an acidified aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids and bring them into the aqueous phase.[8]

-

The mixture is typically agitated (e.g., via ultrasonication) to enhance extraction efficiency.[8]

-

The solid plant material is removed by centrifugation and filtration. The supernatant contains the alkaloid hydrochlorides.[8]

-

-

Purification (Liquid-Liquid Extraction):

-

The acidic aqueous extract is washed with a non-polar solvent (e.g., petroleum ether or hexane) to remove chlorophyll and other lipophilic impurities.[8]

-

The pH of the aqueous phase is then adjusted to be basic (pH > 8) with a base like ammonium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the aqueous phase into an immiscible organic solvent such as chloroform or dichloromethane.[9]

-

The organic extract, now containing the crude alkaloid mixture, is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield a crude alkaloid residue.[9]

-

-

Chromatographic Separation:

-

The crude alkaloid mixture is separated using column chromatography. A silica gel stationary phase is commonly used.[10]

-

Elution is performed with a gradient of solvents, typically starting with non-polar solvents and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).[11]

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing catharanthine.[10]

-

Fractions rich in catharanthine are combined and the solvent is evaporated to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC.

-

Preparation of this compound

Objective: To convert isolated catharanthine free base into its sulfate salt.

Methodology:

-

Dissolve the purified catharanthine in a suitable anhydrous organic solvent (e.g., ethanol or methanol).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a solution of sulfuric acid in the same anhydrous solvent dropwise with constant stirring.

-

The this compound salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

Characterization by HPLC-MS

Objective: To confirm the identity and purity of catharanthine.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the isolated catharanthine in a suitable solvent (e.g., methanol).

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used (e.g., Poroshell 120 EC-C18).[12]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[12][13]

-

Flow Rate: Typically around 1 mL/min.[12]

-

Detection: UV detection at a wavelength where the indole chromophore absorbs (e.g., 280 nm) and mass spectrometry (MS) detection.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for alkaloids.

-

Analysis: The mass spectrometer will detect the protonated molecular ion [M+H]⁺ of catharanthine at m/z 337.[14] Tandem mass spectrometry (MS/MS) can be used to obtain characteristic fragmentation patterns for structural confirmation.[14]

-

-

Data Analysis: The retention time of the sample is compared to that of a known standard. The mass spectrum confirms the molecular weight, and the purity is determined by the relative area of the catharanthine peak in the chromatogram.

Biomimetic Coupling of Catharanthine and Vindoline

Objective: To synthesize anhydrovinblastine, a precursor to vinblastine, through the coupling of catharanthine and vindoline.

Methodology:

-

Reaction Setup: Catharanthine and vindoline are dissolved in an aqueous acidic medium, often with a co-solvent like trifluoroethanol to ensure solubility.[15]

-

Coupling Agent: An oxidizing agent, such as iron(III) chloride (FeCl₃), is added to the solution.[15] This is believed to initiate the reaction by oxidizing the catharanthine to a reactive intermediate.

-

Reaction: The mixture is stirred at room temperature. The reaction involves the fragmentation of catharanthine and subsequent electrophilic attack on the electron-rich vindoline molecule.[15]

-

Reduction: After the coupling reaction is complete, the resulting iminium ion intermediate is reduced. This is typically achieved by adding a reducing agent like sodium borohydride (NaBH₄).[15]

-

Workup and Purification: The reaction is quenched, and the product, anhydrovinblastine, is extracted into an organic solvent. The product is then purified using chromatographic techniques.

Visualizations

The following diagrams illustrate key relationships and processes involving this compound.

Caption: Logical workflow for the formation of this compound.

Caption: Simplified biosynthetic pathway of catharanthine.

Caption: Signaling pathway of this compound as a Ca²⁺ channel inhibitor.

Caption: Experimental workflow for the coupling of catharanthine and vindoline.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. (+)-Catharanthine | C21H24N2O2 | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - LKT Labs [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijzi.net [ijzi.net]

- 11. innspub.net [innspub.net]

- 12. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. real.mtak.hu [real.mtak.hu]

- 14. researchgate.net [researchgate.net]

- 15. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

Catharanthine Sulfate: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus, is a key precursor in the synthesis of the potent anticancer drugs vinblastine and vincristine. While its role as a biosynthetic intermediate is well-established, catharanthine itself exhibits a range of biological activities through distinct mechanisms of action. This technical guide provides an in-depth overview of the molecular interactions and signaling pathways modulated by catharanthine sulfate in various biological systems. The information presented herein is intended to support further research and drug development efforts centered on this versatile alkaloid.

Core Mechanisms of Action

This compound exerts its biological effects through several primary mechanisms: modulation of microtubule dynamics, inhibition of voltage-operated calcium channels, induction of programmed cell death, and interaction with neurotransmitter systems.

Interaction with Tubulin and Microtubule Dynamics

A primary mechanism of action for Vinca alkaloids is their interaction with tubulin, the fundamental protein component of microtubules. Catharanthine, as a constituent of these alkaloids, also interacts with tubulin, albeit with lower efficacy than its dimeric derivatives like vinblastine.[1]

The binding of catharanthine to tubulin can induce the self-association of tubulin into linear polymers.[1] This interaction is primarily driven by the indole moiety of the catharanthine molecule.[1] While it is less potent at inhibiting overall microtubule assembly compared to vinblastine or vincristine, its interaction with tubulin is a critical contributor to the cytotoxic effects observed in cancer cells.[1][2] The catharanthine domain is thought to be responsible for the cytotoxic effect when it is part of a dimeric alkaloid.[2][3]

Key Quantitative Data on Tubulin Interaction:

| Parameter | Value | Cell/System | Reference |

| Tubulin Binding Constant (Kb) | (2.8 +/- 0.4) x 103 M-1 | In vitro (Bovine Brain Tubulin) | [1] |

| Liganded Protein Dimerization Constant (K2) | ~1 x 105 M-1 | In vitro (Bovine Brain Tubulin) | [1] |

Inhibition of Voltage-Operated Calcium Channels (VOCCs)

Catharanthine has been shown to exhibit significant cardiovascular effects, primarily through the inhibition of L-type voltage-operated calcium channels (VOCCs).[4][5] This activity has been observed in both vascular smooth muscle cells (VSMCs) and cardiomyocytes.[4]

The inhibition of VOCCs in VSMCs leads to vasodilation, resulting in a decrease in blood pressure.[4][5] In cardiomyocytes, this inhibition contributes to a reduction in heart rate and cardiac contractility.[4][5] Catharanthine demonstrates a higher potency for VOCCs in VSMCs compared to cardiomyocytes.[4]

Key Quantitative Data on VOCC Inhibition:

| Parameter | Value (IC50) | Cell/System | Reference |

| VOCC Current Inhibition | 8 µM | Vascular Smooth Muscle Cells (VSMCs) | [4] |

| VOCC Current Inhibition | 220 µM | Cardiomyocytes | [4] |

| Reduction of Intracellular Free Ca2+ | 16 µM | Phenylephrine-constricted Mesenteric Arteries | [4] |

| Increase in Inner Vessel Wall Diameter | 10 µM | Phenylephrine-constricted Mesenteric Arteries | [4] |

| Inhibition of Phenylephrine-induced Tonic Response | 3 µM | Small Mesenteric Artery | [4] |

| Inhibition of KCl-induced Tonic Response | 6 µM | Small Mesenteric Artery | [4] |

Induction of Apoptosis and Autophagy in Cancer Cells

In the context of oncology, catharanthine has been demonstrated to induce programmed cell death in cancer cells through both apoptosis and autophagy.[6] Studies on HepG2 liver carcinoma cells have shown that catharanthine can trigger apoptosis in a dose-dependent manner.[6]

Furthermore, catharanthine activates autophagy signaling pathways. This is achieved, in part, through the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[6] The activation of autophagy is further evidenced by the upregulation of autophagy-related genes such as LC3 and Beclin1.[6]

Key Signaling Molecules in Catharanthine-Induced Autophagy:

-

mTOR: Inhibited by catharanthine.

-

Akt: Expression is decreased.

-

Sirtuin-1: Levels are increased.

-

LC3, Beclin1, ULK1: Gene expression is upregulated.[6]

Neurological Effects: Modulation of Dopamine and Nicotinic Acetylcholine Receptors

Catharanthine also exhibits activity within the central nervous system, specifically modulating mesolimbic dopamine transmission.[7][8][9] It has been found to inhibit the dopamine transporter (DAT), leading to a slowing of dopamine reuptake and an increase in extracellular dopamine levels.[7][8][9]

Additionally, catharanthine acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4 and α6 subtypes.[7][9][10] This inhibition of nAChRs contributes to its effects on dopamine release.[7][9][10] The binding of catharanthine to α3β4 subtype nAChRs is noted to be quite specific.[11]

Signaling Pathways and Experimental Workflows

Catharanthine-Induced Vasodilation Pathway

Caption: this compound inhibits L-type VOCCs, leading to vasodilation.

Autophagy Induction in Cancer Cells by Catharanthine

Caption: Catharanthine induces autophagy in cancer cells via mTOR inhibition.

Experimental Workflow for Assessing Cytotoxicity (MTT Assay)

Caption: Workflow for determining Catharanthine's cytotoxicity using an MTT assay.

Detailed Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric Method)

This protocol is adapted from standard methods for assessing the effect of compounds on microtubule assembly.[12][13]

-

Reagents and Materials:

-

Purified tubulin (porcine or bovine brain)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP stock solution (100 mM)

-

This compound stock solution (in DMSO or appropriate solvent)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Procedure:

-

Prepare the tubulin solution at a final concentration of 2 mg/mL in G-PEM buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Dispense the tubulin solution into a pre-chilled 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition).

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every 30 seconds for 60-90 minutes.

-

The increase in absorbance over time corresponds to the rate of tubulin polymerization.

-

Whole-Cell Patch-Clamp for VOCC Current Measurement

This protocol provides a general framework for recording L-type Ca²⁺ currents in isolated cardiomyocytes or VSMCs.[14][15][16]

-

Reagents and Materials:

-

Isolated single cardiomyocytes or VSMCs

-

External solution (e.g., containing in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4)

-

Internal (pipette) solution (e.g., containing in mM: 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

-

Procedure:

-

Isolate single cells using standard enzymatic digestion protocols.

-

Place the cells in a recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single cell with the micropipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

After obtaining a stable baseline recording, perfuse the cell with the external solution containing this compound at various concentrations.

-

Record the changes in the Ca²⁺ current amplitude to determine the inhibitory effect of catharanthine.

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is a standard method for quantifying apoptosis and necrosis.[17][18][19][20][21]

-

Reagents and Materials:

-

HepG2 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for 24-48 hours.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Quantitative Real-Time PCR (qPCR) for Autophagy-Related Gene Expression

This protocol outlines the steps to measure the expression levels of autophagy-related genes.[6][22][23][24][25][26]

-

Reagents and Materials:

-

HepG2 cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., LC3, Beclin1, ULK1) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

-

-

Procedure:

-

Treat HepG2 cells with this compound as described for the apoptosis assay.

-

Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in catharanthine-treated cells compared to untreated controls, normalized to the reference gene.

-

Conclusion

This compound is a multifaceted alkaloid with a range of biological activities that extend beyond its role as a biosynthetic precursor. Its ability to interact with tubulin, block voltage-operated calcium channels, induce programmed cell death in cancer cells, and modulate neurotransmitter systems highlights its potential for further investigation and development as a therapeutic agent in its own right. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and molecular biology. Further studies are warranted to fully elucidate the therapeutic potential and clinical applications of this compound.

References

- 1. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. catharanthine-dilates-small-mesenteric-arteries-and-decreases-heart-rate-and-cardiac-contractility-by-inhibition-of-voltage-operated-calcium-channels-on-vascular-smooth-muscle-cells-and-cardiomyocytes - Ask this paper | Bohrium [bohrium.com]

- 6. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collection - Catharanthine Modulates Mesolimbic Dopamine Transmission and Nicotine Psychomotor Effects via Inhibition of α6-Nicotinic Receptors and Dopamine Transporters - ACS Chemical Neuroscience - Figshare [figshare.com]

- 9. Catharanthine Modulates Mesolimbic Dopamine Transmission and Nicotine Psychomotor Effects via Inhibition of α6-Nicotinic Receptors and Dopamine Transporters [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Patch-clamp recording of voltage-sensitive Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 19. Apoptosis Protocols | USF Health [health.usf.edu]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Exploring Autophagy-Related Gene Expression in Hepatocellular Carcinoma via TCGA, GEPIA2, and HPA Databases: Implications for Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. The Detection Techniques for Autophagy-Associated Cell Death-Related Genes and Proteins: Gene Expression Assay and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Autophagy-related gene and protein expressions during blastocyst development - PMC [pmc.ncbi.nlm.nih.gov]

Catharanthine sulfate as a precursor in the synthesis of vinblastine.

Catharanthine Sulfate in Vinblastine Synthesis: A Technical Guide

Introduction

Vinblastine is a crucial anti-cancer medication belonging to the vinca alkaloid class of drugs, widely utilized in chemotherapy.[1] It is a dimeric indole alkaloid naturally found in the Madagascar periwinkle, Catharanthus roseus.[2] However, its isolation from the plant is challenging due to extremely low yields, typically around 0.00025% of the dry leaf weight.[1] Consequently, a semi-synthetic approach is the primary method for its large-scale production.[3][4] This process involves the coupling of two monomeric alkaloid precursors, catharanthine and vindoline, also extracted from C. roseus.[2][3] This guide provides a detailed technical overview of the use of catharanthine, often in its salt form like this compound, as a key precursor in the synthesis of vinblastine, with a focus on experimental protocols, quantitative data, and reaction pathways.

The Coupling Reaction: From Precursors to Vinblastine

The core of vinblastine synthesis is the coupling of catharanthine and vindoline. This reaction is typically performed under oxidative conditions, which facilitates the formation of a crucial bond between the two monomeric units.[2] The initial product of this coupling is α-3',4'-anhydrovinblastine (AVLB), which is an intermediate that is subsequently converted to vinblastine.[2][5]

Several methods have been developed to achieve this coupling, with one of the most effective being the use of iron(III) salts, such as ferric chloride (FeCl₃), as an oxidant.[1][6] This Fe(III)-promoted coupling is considered biomimetic, potentially mimicking the natural synthesis process in the plant.[6]

Experimental Protocols

A widely adopted and effective protocol for the synthesis of vinblastine from catharanthine and vindoline is the Fe(III)-promoted coupling followed by an in-situ oxidation/reduction step.

Protocol: One-Step Fe(III)-Promoted Coupling and Oxidation

This protocol details a direct, one-step synthesis of vinblastine from catharanthine and vindoline.[1][7]

Materials:

-

Catharanthine

-

Vindoline

-

Ferric chloride (FeCl₃)

-

Sodium borohydride (NaBH₄)

-

Trifluoroethanol (TFE)

-

0.1 N Hydrochloric acid (HCl)

-

Air (as an oxidant)

-

Argon or other inert gas

Procedure:

-

Coupling Reaction:

-

A mixture of catharanthine and vindoline is treated with 5 equivalents of FeCl₃.[1]

-

The reaction is conducted at 23 °C in a solvent mixture of aqueous 0.1 N HCl and trifluoroethanol (TFE), which helps to solubilize the reactants.[1]

-

This step is presumed to generate a catharanthine amine radical cation, which then undergoes oxidative fragmentation and diastereoselective coupling with vindoline to form an iminium ion intermediate.[1][8]

-

-

Oxidation and Reduction:

-

The resulting reaction mixture is then added to a solution containing Fe(III) and NaBH₄ under an air atmosphere.[1][8]

-

This step leads to the oxidation of the C15'-C20' double bond of the anhydrovinblastine intermediate and the reduction of the iminium ion.[1][9]

-

The reaction directly yields vinblastine and its naturally occurring isomer, leurosidine.[1][8]

-

Alternative Protocol using a Triarylaminium Radical Cation:

An alternative method utilizes a triarylaminium radical cation to promote the coupling.[10]

Materials:

-

Catharanthine

-

Vindoline

-

Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)

-

Trifluoroethanol (TFE)

-

0.05 N Hydrochloric acid (HCl)

Procedure:

-

Coupling Reaction:

-

Catharanthine and vindoline are reacted in the presence of 1.1 equivalents of BAHA.[10]

-

The reaction is carried out in a mixture of aqueous 0.05 N HCl and TFE (in a ratio of 2:1 to 10:1) at room temperature.[10]

-

This method provides anhydrovinblastine in high yield with complete control over the stereochemistry at the newly formed C16' position.[10]

-

Quantitative Data

The efficiency of the coupling reaction is a critical factor in the overall yield of vinblastine. The following table summarizes the yields of vinblastine and related products from various studies.

| Precursors | Coupling Method | Vinblastine Yield | Leurosidine Yield | Anhydrovinblastine Yield | Total Coupled Product Yield | Reference |

| Catharanthine & Vindoline | Fe(III)-promoted coupling, followed by Fe(III)-NaBH₄/air | 41% | 21% | 10% | >75% | [1] |

| Catharanthine & Vindoline | Fe(III)-promoted coupling, followed by Fe(III)-NaBH₄/air | 43% | 23% | Not specified | ~80% | [8][11] |

| Catharanthine & Vindoline | Fe(III)-promoted coupling, followed by Fe(III)-NaBH₄/air | 40-43% | 20-23% | Not specified | >60% (isomeric alcohols) | [4][9] |

| Catharanthine & Vindoline | BAHA-promoted coupling | Not applicable (product is anhydrovinblastine) | Not applicable | 85% | 85% | [10] |

Reaction Pathways and Workflow

Proposed Mechanism of Fe(III)-Promoted Coupling

The Fe(III)-promoted coupling of catharanthine and vindoline is thought to proceed through a radical mechanism. The key steps are outlined in the diagram below.

References

- 1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A microbial supply chain for production of the anti-cancer drug vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct coupling of catharanthine and vindoline to provide vinblastine: total synthesis of (+)- and ent-(-)-vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-EPMC2727944 - Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues. - OmicsDI [omicsdi.org]

- 10. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

The Metabolic Pathway of Catharanthine in Catharanthus roseus: A Technical Guide for Researchers

Abstract

Catharanthus roseus is a plant of significant medicinal importance, renowned for its production of a diverse array of terpenoid indole alkaloids (TIAs). Among these, catharanthine is a crucial precursor, which, upon coupling with vindoline, forms the potent anti-cancer agents vinblastine and vincristine. The biosynthesis of catharanthine is a complex, multi-step process that is tightly regulated and compartmentalized within different cell types and subcellular locations. This technical guide provides an in-depth exploration of the catharanthine metabolic pathway, presenting a consolidation of current research for scientists and drug development professionals. It details the enzymatic steps from the central precursor, strictosidine, to catharanthine, summarizes quantitative data on its accumulation, outlines key experimental protocols for its study, and provides visual representations of the pathway and associated workflows to facilitate a comprehensive understanding.

The Catharanthine Biosynthetic Pathway

The formation of catharanthine is a branch of the intricate TIA metabolic network in C. roseus. The pathway originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) and iridoid pathways.[1] This condensation, catalyzed by strictosidine synthase (STR), yields strictosidine, the universal precursor for all TIAs in the plant.[1][2]

Core Pathway: From Strictosidine to Catharanthine

The conversion of strictosidine to catharanthine involves a sequence of nine recently elucidated enzyme-catalyzed reactions.[3] The process begins with the deglycosylation of strictosidine and proceeds through a series of unstable intermediates, culminating in the formation of the catharanthine scaffold.[3]

The key enzymatic steps are:

-

Strictosidine β-D-glucosidase (SGD): Removes the glucose moiety from strictosidine to form a highly reactive aglycone.[1]

-

Geissoschizine Synthase (GS): Converts the strictosidine aglycone to geissoschizine.[3]

-

Geissoschizine Oxidase (GO): Oxidizes geissoschizine.[3]

-

Redox1 and Redox2: A pair of reductase enzymes that further modify the intermediate.[3]

-

Stemmadenine Acetyltransferase (SAT): Catalyzes the acetylation of stemmadenine to form stemmadenine acetate.[3]

-

Dihydroprecondylocarpine Synthase (DPAS) & Precondylocarpine Acetate Synthase (PAS): These enzymes work to form precondylocarpine acetate.[3]

-

Catharanthine Synthase (CS): The terminal enzyme that catalyzes the formation of catharanthine from the preceding intermediate, dehydrosecodine.[3][4]

Several intermediates in this pathway, such as the products of GO and Redox1, as well as dehydrosecodine, are highly unstable and do not accumulate in plant tissues.[3]

Subcellular and Intercellular Compartmentalization

The TIA biosynthetic pathway is remarkable for its complex spatial organization across different cell types and subcellular compartments.[5][6]

-

Early Pathway: Enzymes like tryptophan decarboxylase (TDC) and strictosidine synthase (STR), which produce the precursor strictosidine, are located in the cytoplasm.[7][8][9]

-

Cell-Type Specificity: The subsequent steps are partitioned across distinct cell types within the plant leaf and stem. Initial steps occur in the internal phloem-associated parenchyma (IPAP), followed by intermediate steps in the epidermis, and the final steps of vindoline biosynthesis in idioblasts and laticifers.[5][6][10]

-

Catharanthine Synthesis and Transport: Specifically, the final enzyme for catharanthine synthesis, catharanthine synthase (CS), is localized to the epidermis.[6] However, catharanthine accumulates in high concentrations within the vacuoles of idioblast and laticifer cells, where it co-localizes with vindoline.[6][10][11] This spatial separation of synthesis and accumulation provides strong evidence for an intercellular transport mechanism that moves catharanthine from the epidermis to the idioblasts.[6]

Regulation of the Pathway

TIA biosynthesis is under strict genetic and environmental control.

-

Elicitation: The phytohormone jasmonate (JA) and its derivative, methyl jasmonate (MeJA), are potent elicitors that significantly upregulate the expression of TIA pathway genes.[12][13] Other elicitors, such as chitooligosaccharides, have also been shown to boost the transcription of key enzymatic genes and enhance the accumulation of catharanthine and vindoline.[1]

-

Transcriptional Control: A network of transcription factors modulates the expression of pathway genes. The AP2/ERF transcription factor ORCA3 is a key regulator, activating the expression of genes such as STR and SGD.[1] Overexpression of ORCA3 can lead to increased TIA production.[14]

Visualizing the Catharanthine Pathway

Diagrams generated using Graphviz provide a clear visual representation of the metabolic cascade and its cellular organization.

Caption: Enzymatic conversion of strictosidine to catharanthine.

Caption: Intercellular transport of catharanthine from epidermis to idioblasts.

Quantitative Analysis

The accumulation of catharanthine varies significantly depending on the plant tissue, developmental stage, and environmental conditions. Metabolic engineering and elicitation strategies aim to enhance these yields.

| System / Tissue | Condition / Method | Catharanthine Yield / Observation | Reference(s) |

| C. roseus Leaves | Elicitation with 0.1 µg/mL 3 kDa chitooligosaccharides | 141.54% increase in catharanthine content compared to control. | [1] |

| N. benthamiana | Heterologous expression of the 9-step pathway | ~60 ng per gram of frozen tissue. | [3][15] |

| C. roseus Cell Cultures | Cambial Meristematic Cells (CMCs) vs. Dedifferentiated Cells (DDCs) | CMCs showed 18.77-fold higher catharanthine content than DDCs. | [4] |

| C. roseus Cell Suspension | Elicitation with H-β-CD and HBL in a bioreactor | 2.49 mg/L (a 277% increase over flask cultures without elicitors). | [16] |

Key Experimental Protocols

Accurate investigation of the catharanthine pathway requires robust and reproducible experimental methods.

Protocol for Alkaloid Extraction from Leaf Tissue

This protocol is adapted from methodologies used for TIA analysis.[1]

-

Harvesting: Collect fresh C. roseus leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

-

Lyophilization: Freeze-dry the leaves to a constant weight and then grind into a fine powder.

-

Extraction: Suspend 100 mg of dried leaf powder in 10 mL of methanol.

-

Sonication: Sonicate the mixture for 30-45 minutes in a water bath to ensure thorough extraction.

-

Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

-

Collection: Collect the supernatant. For HPLC analysis, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Protocol for HPLC-Based Quantification

This method allows for the simultaneous quantification of catharanthine and other major TIAs.[17][18]

-

Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1 M Phosphate Buffer (pH adjusted to 3.5 with glacial acetic acid).

-

Solvent B: Acetonitrile.

-

-

Elution Mode: Isocratic elution with a ratio such as 21:79 (v/v) of Solvent B to Solvent A. A gradient can also be used for separating a wider range of alkaloids.

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: Calculate the concentration of catharanthine by comparing the peak area from the sample to a standard curve generated with known concentrations of a pure catharanthine standard.

Caption: Workflow from plant tissue to quantitative data via HPLC.

Protocol for Gene Expression Analysis via qRT-PCR

This protocol is essential for studying the regulation of pathway enzymes at the transcriptional level.[1]

-

RNA Extraction: Extract total RNA from frozen, ground plant tissue using a suitable kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

-

RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for target genes (e.g., CS, STR, SGD) and at least one stable reference gene (e.g., actin or ubiquitin) for normalization.

-

qPCR Reaction: Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion

The metabolic pathway of catharanthine in Catharanthus roseus is a sophisticated and highly organized biological process. The complete elucidation of the nine enzymatic steps from strictosidine has been a major breakthrough, opening new avenues for metabolic engineering.[3] Understanding the intricate details of its regulation by transcription factors and the necessity of intercellular transport highlights the complexity that must be addressed to enhance its production. The protocols and data presented in this guide offer a foundational resource for researchers aiming to manipulate this pathway, whether through genetic modification of C. roseus itself or through reconstitution in heterologous systems like Nicotiana benthamiana or yeast. Future work will likely focus on identifying the specific transporters responsible for moving catharanthine and other intermediates between cells, which remains a critical knowledge gap in fully engineering the production of valuable dimeric alkaloids.

References

- 1. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Single-cell multi-omics in the medicinal plant Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subcellular Localization of Enzymes Involved in Indole Alkaloid Biosynthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subcellular Localization of Enzymes Involved in Indole Alkaloid Biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell-specific localization of alkaloids in Catharanthus roseus stem tissue measured with Imaging MS and Single-cell MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Metabolic engineering and elucidation of the terpenoid indole alkaloid pathway in Catharanthus roseus hairy roots [mountainscholar.org]

- 15. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Therapeutic Potential of Catharanthine

Introduction

Catharanthine is a prominent monoterpenoid indole alkaloid (MIA) naturally synthesized in the medicinal plant Catharanthus roseus (Madagascar periwinkle)[1][2]. While it is most famously recognized as an indispensable precursor, along with vindoline, for the semi-synthesis of the potent anticancer chemotherapeutic agents vinblastine and vincristine, emerging research has illuminated a broader spectrum of therapeutic activities inherent to the catharanthine molecule itself[1][3][4]. These activities span multiple domains, including cardiovascular, neuroprotective, and anti-addictive pharmacology, positioning catharanthine as a compound of significant interest for further investigation and drug development.

This technical guide provides a comprehensive review of the current state of knowledge regarding the therapeutic potential of catharanthine. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying mechanisms of action through signaling pathways and experimental workflows.

Anticancer and Cytotoxic Activity

Catharanthine's primary role in oncology has been as a building block for dimeric vinca alkaloids like vinblastine, which are known to inhibit cell division by disrupting microtubule formation[2][4]. However, studies have also investigated the intrinsic anticancer and cytotoxic effects of catharanthine. Research indicates that catharanthine can induce cell death in cancer cell lines through mechanisms that include the induction of autophagy.

A recent study demonstrated that catharanthine has cytotoxic and pro-apoptotic effects on HepG2 liver carcinoma cells. It was shown to upregulate the expression of autophagy-related genes such as LC3, Beclin1, and ULK1, and to increase the levels of sirtuin-1, a known autophagy inducer, while decreasing Akt expression[5]. This suggests that catharanthine activates autophagy signaling pathways, potentially by inhibiting the mTOR pathway, leading to autophagic necrosis in cancer cells[5]. Another study reported that catharanthine exhibits a dose-dependent cytotoxic effect on the HCT-116 colorectal carcinoma cell line[2].

Quantitative Data: Cytotoxic Activity of Catharanthine

| Compound | Cell Line | Activity | IC50 / Effective Concentration | Reference |

| Catharanthine | HCT-116 (Colorectal Carcinoma) | Cytotoxic | 200 µg/mL | [2] |

| Catharanthine | HepG2 (Liver Carcinoma) | Induces Apoptosis & Autophagy | Dose-dependent | [5] |

| Plant Extract (Alkaloid component) | CA-9KB | Cytotoxic | ED50: 0.0435 g/mL | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability. The protocol described is a general representation used to determine the IC50 concentration of catharanthine on cell lines like HepG2[5].

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of catharanthine. A control group receives only the vehicle (e.g., DMSO) used to dissolve the compound.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of catharanthine that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Signaling Pathway: Catharanthine-Induced Autophagy in Cancer Cells

Caption: Catharanthine induces autophagic cell death in HepG2 cells by inhibiting the mTOR pathway.

Cardiovascular Effects

Catharanthine has demonstrated significant effects on the cardiovascular system, primarily through the inhibition of voltage-operated L-type Ca²⁺ channels (VOCCs)[6][7]. This mechanism leads to vasodilation, a decrease in heart rate, and reduced cardiac contractility.

In vivo studies in anesthetized rats showed that intravenous administration of catharanthine (0.5-20 mg/kg) caused rapid, dose-dependent decreases in blood pressure, heart rate, and cardiac contractility[6]. In vitro experiments confirmed these findings, showing that catharanthine relaxes pre-constricted small mesenteric arteries and reduces intracellular free Ca²⁺ levels[6]. Patch-clamp studies revealed that catharanthine directly inhibits VOCC currents in both vascular smooth muscle cells (VSMCs) and cardiomyocytes, with a significantly higher potency in VSMCs[6][7].

Quantitative Data: Cardiovascular Effects of Catharanthine

| Parameter | Tissue / Cell Type | Value (IC50) | Species | Reference |

| VOCC Inhibition (Current) | Vascular Smooth Muscle Cells (VSMCs) | 8 µM | Rat | [6][7] |

| VOCC Inhibition (Current) | Cardiomyocytes | 220 µM | Rat | [6][7] |

| Increase in Inner Vessel Diameter | Phenylephrine-constricted Mesenteric Arteries | 10 µM | Rat | [6] |

| Reduction of Intracellular Free Ca²⁺ | Phenylephrine-constricted Mesenteric Arteries | 16 µM | Rat | [6] |

Experimental Protocol: Patch-Clamp Electrophysiology for VOCC Inhibition

This protocol provides a general methodology for measuring the effect of catharanthine on L-type Ca²⁺ channel currents in isolated vascular smooth muscle cells (VSMCs) using the whole-cell patch-clamp technique[6].

-

Cell Isolation: VSMCs are enzymatically dissociated from the mesenteric arteries of rats.

-

Electrode Preparation: Borosilicate glass microelectrodes are fabricated and filled with an internal solution containing Cs⁺ to block K⁺ channels, along with ATP and GTP to support cell function.

-

Whole-Cell Configuration: A microelectrode is brought into contact with a single VSMC, and a high-resistance "giga-seal" is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Voltage Clamp and Recording: The cell is voltage-clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate VOCCs, and the resulting inward Ca²⁺ currents are recorded. The external solution contains Ba²⁺ as the charge carrier to enhance the current and block K⁺ channels.

-

Catharanthine Application: After obtaining a stable baseline recording, catharanthine at various concentrations is applied to the cell via a perfusion system.

-

Data Analysis: The peak inward current is measured before and after the application of catharanthine. The percentage of inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a dose-response curve.

Anti-Addictive and Neuro-Modulatory Properties

A growing body of evidence suggests that catharanthine possesses anti-addictive properties, making it a candidate for treating substance use disorders[8][9]. As an analog of ibogaine, which is known to reduce opioid and alcohol withdrawal symptoms, catharanthine is being investigated as a safer alternative[9].

Research indicates that catharanthine modulates the mesolimbic dopamine system. It inhibits evoked dopamine (DA) release in the nucleus accumbens (NAc) in a dose-dependent manner while simultaneously slowing DA reuptake by inhibiting the dopamine transporter (DAT)[9][10]. This dual action is believed to be mediated through the inhibition of nicotinic acetylcholine receptors (nAChRs), specifically subtypes containing α4 and α6 subunits[9][10]. By inhibiting these receptors, catharanthine can dampen the neurochemical rewarding effects of addictive substances like alcohol[8][11]. Furthermore, studies have shown that catharanthine can block increases in anxiety-like behavior during ethanol withdrawal in mice[9]. It has also been found to inhibit the firing rate of cholinergic interneurons, which are involved in fine-tuning brain function[8].

Quantitative Data: Neuro-Modulatory Effects of Catharanthine

| Activity | Brain Region | Concentration / Dose | Effect | Reference |

| Inhibition of Evoked Dopamine Release | Nucleus Accumbens (NAc) | 1-100 µM (in vitro) | Dose-dependent inhibition | [9] |

| Inhibition of Dopamine Reuptake (DAT) | Nucleus Accumbens (NAc) | 1-100 µM (in vitro) | Slows DA reuptake | [9] |

| Reduction of Anxiety-like Behavior | N/A (in vivo mouse model) | Intraperitoneal administration | Blocks increase in anxiety during ethanol withdrawal | [9] |

Experimental Workflow: Fast-Scan Cyclic Voltammetry (FSCV)

Caption: Workflow for measuring catharanthine's effect on dopamine release and reuptake using FSCV.

Other Therapeutic Potentials

Antidiabetic Activity

Catharanthine, along with other alkaloids from C. roseus like vindoline, has shown potential in managing diabetes. It contributes to the antidiabetic effects of the plant's extracts by inhibiting enzymes involved in carbohydrate digestion, such as α-glucosidase, which can reduce glucose absorption[4][12]. Biochemical studies have determined an IC50 value for catharanthine's inhibition of α-glucosidase.

Quantitative Data: Antidiabetic Activity

| Activity | Enzyme | IC50 Value | Reference |

| Inhibition | α-glucosidase | 112.74 µg/mL | [12] |

Anti-inflammatory and Neuroprotective Effects

Catharanthine is also being explored for its anti-inflammatory and neuroprotective properties. Studies suggest that alkaloids from C. roseus, including catharanthine, can modulate cytokine synthesis, indicating potential applications in treating inflammatory conditions[4]. In the context of neuroprotection, research has evaluated its potential to inhibit cyclooxygenase-II, an enzyme involved in neuroinflammation[13]. Furthermore, extracts containing catharanthine have been shown to have high acetylcholinesterase inhibitory activity and promote neurite outgrowth in cell-based assays, suggesting a potential role in developing treatments for neurodegenerative diseases[14][15].

Biosynthesis and Semi-Synthesis of Vinblastine

The most well-established role of catharanthine is its function as a precursor in the formation of vinblastine. This dimerization reaction, which couples catharanthine with vindoline, is a critical step in both the natural biosynthesis within the plant and in laboratory semi-synthesis[1][3]. In the plant, the reaction is catalyzed by a peroxidase enzyme (like CrPrx1), which activates catharanthine to react with vindoline, forming an intermediate that is subsequently reduced to α-3',4'-anhydrovinblastine, the direct precursor to vinblastine[1][3]. Chemical methods have been developed to mimic this coupling, often using an Fe(III)-promoted reaction to achieve the synthesis of vinblastine from its monomeric precursors with high yields[16][17].

Workflow: Semi-Synthesis of Vinblastine

Caption: Fe(III)-promoted direct coupling of catharanthine and vindoline to synthesize vinblastine.

Conclusion

Catharanthine, long valued as a precursor for vinblastine, is now emerging as a versatile therapeutic agent with a range of intrinsic pharmacological activities. Its demonstrated effects on cancer cells, the cardiovascular system, and neuronal pathways highlight its potential for development into novel therapies for a variety of conditions, including cancer, hypertension, and addiction. The data and protocols summarized in this guide serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to exploring and harnessing the full therapeutic potential of this important natural product. Further preclinical and clinical investigations are warranted to fully elucidate its mechanisms of action and translate these promising findings into clinical applications.

References

- 1. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catharanthine dilates small mesenteric arteries and decreases heart rate and cardiac contractility by inhibition of voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Exploring Catharanthine's Effects on Alcohol Addiction - BYU Life Sciences [lifesciences.byu.edu]

- 9. "Catharanthine Modulates Mesolimbic Dopamine Transmission: A Potential " by Benjamin M. Williams [scholarsarchive.byu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. ijcrt.org [ijcrt.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Catharanthine

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Catharanthine, a prominent terpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus (Madagascar periwinkle), serves as a crucial precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The efficient extraction and purification of catharanthine are therefore of significant interest in the pharmaceutical industry. This document provides detailed protocols for the extraction of catharanthine from C. roseus leaves and its subsequent purification, compiled from established methodologies. The protocols are designed to be reproducible and scalable for research and development purposes.

Data Summary

The following tables summarize quantitative data from various extraction and purification methodologies, offering a comparative overview of their efficiencies.

Table 1: Comparison of Catharanthine Extraction Methods